2-(2-Pyridyloxy)acetic acid;2,2,2-trifluoroacetic acid
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Overview
Description
2-(2-Pyridyloxy)acetic acid;2,2,2-trifluoroacetic acid is a compound with the molecular formula C9H8F3NO5 and a molecular weight of 267.16 g/mol . This compound is known for its unique structure, which combines a pyridyloxy group with a trifluoroacetic acid moiety. It is used in various scientific research applications due to its distinctive chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Pyridyloxy)acetic acid;2,2,2-trifluoroacetic acid typically involves the reaction of 2-pyridyloxyacetic acid with trifluoroacetic anhydride under controlled conditions. The reaction is carried out in an inert atmosphere to prevent any unwanted side reactions. The product is then purified using standard techniques such as recrystallization or chromatography .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of automated systems and continuous flow reactors can enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
2-(2-Pyridyloxy)acetic acid;2,2,2-trifluoroacetic acid undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: It can be reduced under specific conditions to yield different products.
Substitution: The trifluoroacetic acid moiety can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and inert atmospheres to ensure the desired outcomes .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of derivatives with different functional groups .
Scientific Research Applications
2-(2-Pyridyloxy)acetic acid;2,2,2-trifluoroacetic acid is utilized in various scientific research fields, including:
Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-(2-Pyridyloxy)acetic acid;2,2,2-trifluoroacetic acid involves its interaction with specific molecular targets and pathways. The pyridyloxy group can interact with various enzymes and receptors, while the trifluoroacetic acid moiety can influence the compound’s acidity and reactivity. These interactions can lead to various biological effects, making the compound a subject of interest in pharmacological research .
Comparison with Similar Compounds
Similar Compounds
2-Pyridylacetic acid: Similar in structure but lacks the trifluoroacetic acid moiety.
2-Pyridyloxyacetic acid: Similar but without the trifluoroacetic acid component.
Trifluoroacetic acid derivatives: Compounds that contain the trifluoroacetic acid moiety but differ in other structural aspects.
Uniqueness
2-(2-Pyridyloxy)acetic acid;2,2,2-trifluoroacetic acid is unique due to the combination of the pyridyloxy and trifluoroacetic acid groups. This combination imparts distinctive chemical properties, such as increased acidity and reactivity, which are not observed in similar compounds .
Properties
IUPAC Name |
2-pyridin-2-yloxyacetic acid;2,2,2-trifluoroacetic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7NO3.C2HF3O2/c9-7(10)5-11-6-3-1-2-4-8-6;3-2(4,5)1(6)7/h1-4H,5H2,(H,9,10);(H,6,7) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XMCBFJHFDHWWBH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)OCC(=O)O.C(=O)(C(F)(F)F)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8F3NO5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.16 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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